1-Pyrrolidineacetamide
Overview
Description
1-Pyrrolidineacetamide, also known as 2-oxo-1-pyrrolidineacetamide, is a compound that belongs to the class of pyrrolidines. It is characterized by a five-membered nitrogen-containing ring structure. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidineacetamide can be synthesized through various methods. One common approach involves the resolution of racemic 2-amino butyramide with L-(+)-tartaric acid in alcoholic solvents such as methanol, isopropanol, or ethanol. This process yields (S)-(+)-2-amino butyramide tartarate salt, which is then converted to (S)-(-)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide using 4-halobutryl chloride in the presence of an inorganic or organic base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
1-Pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Pyrrolidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: It has been investigated for its neuroprotective and cognitive-enhancing effects.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome . Additionally, it modulates neuronal and vascular functions, influencing cognitive functions without acting as a sedative or stimulant .
Comparison with Similar Compounds
1-Pyrrolidineacetamide can be compared with other similar compounds such as:
Piracetam: Both compounds share a similar pyrrolidine ring structure and exhibit cognitive-enhancing properties.
Levetiracetam: This compound is an anticonvulsant that also contains a pyrrolidine ring, but it has different pharmacological effects.
Aniracetam: Another nootropic compound with a pyrrolidine ring, known for its potential cognitive benefits.
Uniqueness: this compound is unique due to its specific interactions with molecular targets such as HIV-1 integrase and its diverse applications in various fields of research and industry.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers and pharmaceutical developers.
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTUTDYXOOUODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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